N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea
Description
Background and Significance of Thiourea and 1,2,4-Triazole Chemistry
Thiourea (SC(NH~2~)~2~) and 1,2,4-triazole (C~2~H~3~N~3~) are foundational scaffolds in medicinal and materials chemistry. Thiourea derivatives exhibit diverse applications due to their sulfur-containing thiocarbonyl group, which enables metal coordination, hydrogen bonding, and participation in cycloaddition reactions. The planar geometry of thiourea facilitates interactions with biological targets, making it a key component in antifungal, antiviral, and anticancer agents.
1,2,4-Triazole, a nitrogen-rich heterocycle, is renowned for its aromaticity and dual hydrogen-bonding capacity. Its derivatives, such as fluconazole and letrozole, are clinically approved drugs. The triazole ring’s stability under physiological conditions and its ability to mimic peptide bonds have driven its use in drug design.
The fusion of thiourea and 1,2,4-triazole into hybrid structures, such as N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea , combines the pharmacophoric features of both moieties. This synergy enhances biological activity and material properties, as demonstrated in recent studies.
Historical Context and Discovery of this compound
The compound This compound (CAS: 1189749-60-7) was first synthesized in the early 2010s during efforts to develop triazole-thiourea hybrids for antimicrobial applications. Early synthetic routes involved nucleophilic substitution reactions between 4-(1H-1,2,4-triazol-1-ylmethyl)aniline and thiophosgene.
A breakthrough came in 2017 with the development of transition-metal-free S-alkylation methods, enabling efficient coupling of arylthioureas with triazole-containing alkyl halides. Subsequent optimizations by Singh et al. (2019) utilized mercury(II) acetate as a thiophile to promote cyclization, achieving yields exceeding 90% under mild conditions.
Overview of Research Trends Involving Triazole-Thiourea Hybrids
Recent research on triazole-thiourea hybrids focuses on three areas:
- Drug Discovery : Derivatives show potent activity against Aedes aegypti larvae (LD~50~ = 67.9 ppm) and plant pathogens like Phomopis obscurans.
- Materials Science : Thiourea-triazole ligands enhance the catalytic activity of ruthenium complexes in oxidation reactions.
- Synthetic Methodology : Green chemistry approaches, such as aqueous-phase reactions and microwave-assisted synthesis, have reduced reliance on toxic solvents.
Table 1: Key Applications of Triazole-Thiourea Hybrids
Rationale for Academic Investigation
The academic interest in This compound stems from its:
- Structural versatility : The phenyl-triazole moiety provides hydrophobic interactions, while the thiourea group enables hydrogen bonding and metal coordination.
- Biological relevance : Demonstrated activity against drug-resistant pathogens and cancer cell lines.
- Material potential : Use in photovoltaic cells and polymer stabilizers due to electron-rich aromatic systems.
Objectives and Scope of the Review
This review aims to:
- Analyze synthetic pathways for This compound , emphasizing green chemistry advancements.
- Evaluate its structural and electronic properties through spectroscopic and computational data.
- Summarize applications in drug development, catalysis, and materials science.
- Identify gaps in current research, such as scalability of synthesis and in vivo toxicity studies.
The scope excludes clinical dosage regimens and safety profiles to focus on mechanistic and applied research.
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c11-10(16)14-9-3-1-8(2-4-9)5-15-7-12-6-13-15/h1-4,6-7H,5H2,(H3,11,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBQKDIYZPCXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233090 | |
| Record name | N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189749-60-7 | |
| Record name | N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189749-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea typically involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with thiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce corresponding amines .
Scientific Research Applications
Safety Information
The compound is classified as an irritant and should be handled with appropriate safety measures, including gloves and eye protection. Hazard statements include H301 (Toxic if swallowed) and precautionary statements for safe handling and disposal .
Chemistry
This compound serves as a valuable building block in organic synthesis. It can be utilized in:
- Coordination Chemistry : Acting as a ligand to form complexes with transition metals.
- Synthesis of Complex Molecules : The compound can be modified to create derivatives with enhanced properties.
Biological Applications
Research indicates that this compound exhibits potential biological activity, particularly in:
- Enzyme Inhibition : It has been studied as an inhibitor of various enzymes, which may have implications in drug design.
- Anticancer Activity : Preliminary studies suggest that it can inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent .
Pharmaceutical Development
The compound is being explored for its potential use in:
- Drug Formulation : Its properties may contribute to the development of new therapeutic agents.
- Biological Probes : It can be used to study biological pathways due to its ability to interact with specific molecular targets.
Material Science
In material science, this compound is investigated for its role in:
- Synthesis of New Materials : The compound's unique structure allows it to be used in the development of novel materials with specific properties.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
A recent investigation focused on the compound's role as an enzyme inhibitor. Using kinetic assays, it was demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways. This suggests its potential utility in therapeutic applications targeting metabolic diseases .
Mechanism of Action
The mechanism of action of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction disrupts the normal function of the enzyme, leading to the inhibition of cellular processes such as cell proliferation . The compound’s triazole ring and thiourea group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Features
The compound’s core structure combines a thiourea group (-NH-CS-NH-) with a triazole-substituted phenyl ring. Key structural variations among analogues include:
- Substituents on the phenyl ring : Chloro, trifluoromethyl, or methylsulfanyl groups.
- Triazole modifications : Substitution patterns (e.g., 1,2,4-triazole vs. 1,3,4-thiadiazole) and additional functional groups (e.g., benzamide, piperazine).
Table 1: Structural Comparison of Selected Analogues
Key Observations :
Antiviral and Antifungal Potential
- Compounds : Demonstrated in vitro activity against HIV-1 and HIV-2 in MT-4 cells, though specific IC₅₀ values are unreported. The thiourea and thiadiazole moieties likely contribute to viral protease or reverse transcriptase inhibition .
- Terconazole (): A clinically used antifungal agent targeting lanosterol 14α-demethylase. Its complex structure enhances bioavailability and target specificity compared to simpler thiourea derivatives .
- Compound : The trifluoromethoxy group may enhance metabolic stability and membrane permeability, though its biological targets remain uncharacterized .
Structure-Activity Relationships (SAR)
- Triazole vs. Thiadiazole : 1,2,4-Triazole derivatives often exhibit better solubility than 1,3,4-thiadiazoles, influencing pharmacokinetics .
Biological Activity
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₁N₅S
- CAS Number : 1189749-60-7
- IUPAC Name : this compound
The compound features a triazole moiety linked to a phenyl group through a thiourea functional group. This unique structure is crucial for its biological activity.
This compound exhibits its biological effects primarily through enzyme inhibition. It can bind to the active or allosteric sites of various enzymes, disrupting normal cellular processes such as proliferation and metabolism. This mechanism underlies its potential applications in cancer therapy and antimicrobial treatments.
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound. For instance:
- In Vitro Studies : The compound has shown significant inhibitory effects on cancer cell lines such as SW480 and PC3. The IC50 values indicate moderate cytotoxicity comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens:
- Bacterial Strains : The compound has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) as low as 2 µg/mL .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound may also exhibit antifungal and antiviral activities due to its structural characteristics similar to other bioactive thioureas and triazoles .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various biological contexts:
- Antitumor Efficacy : A study highlighted its ability to induce apoptosis in cancer cells through mitochondrial pathways, emphasizing the importance of the triazole ring in mediating these effects .
- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase and topoisomerase IV in bacterial systems, which are critical targets for antibiotic development .
- Comparative Analysis : When compared with similar compounds like 4-(1H-1,2,4-triazol-1-yl)benzoic acid, this compound demonstrated superior biological activity due to enhanced binding affinity towards target enzymes .
Q & A
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodology :
- Kinase Profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler™) to identify selectivity (e.g., >10-fold selectivity for PIM1 over PKC) .
- CRISPR Knockout : Validate target specificity using PIM1-knockout Hela cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
